Neopentyl-tBu2P Pd G2
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Overview
Description
- Neopentyl-tBu2P Pd G2 is a coordination complex containing palladium (Pd) as the central metal atom.
- Its chemical structure consists of a chloro ligand coordinated to a di-tert-butylneopentylphosphine (tBu2P) ligand and a 2-aminobiphenyl ligand.
- The compound is widely used as a catalyst in various cross-coupling reactions due to its stability and reactivity.
Preparation Methods
- Neopentyl-tBu2P Pd G2 can be synthesized using various methods, including:
- Buchwald-Hartwig cross coupling
- Suzuki-Miyaura coupling
- Stille coupling
- Sonogashira coupling
- Negishi coupling
- Hiyama coupling
- Heck reaction
- The specific synthetic routes and reaction conditions may vary depending on the desired application.
Chemical Reactions Analysis
- Neopentyl-tBu2P Pd G2 participates in several types of reactions:
Buchwald-Hartwig Cross Coupling: Forms C-N bonds.
Suzuki-Miyaura Coupling: Creates C-C bonds.
Stille Coupling: Involves C-Sn bond formation.
Sonogashira Coupling: Generates C-C triple bonds.
Negishi Coupling: Forms C-Zn bonds.
Hiyama Coupling: Involves C-Si bond formation.
Heck Reaction: Yields C-C double bonds.
- Common reagents include aryl halides, boronic acids, and organostannanes.
Scientific Research Applications
- Neopentyl-tBu2P Pd G2 finds applications in:
Organic Synthesis: Facilitates the construction of complex organic molecules.
Medicinal Chemistry: Used in drug discovery and development.
Materials Science: Enables the synthesis of functional materials.
Catalysis: Enhances efficiency in chemical transformations.
Mechanism of Action
- As a catalyst, Neopentyl-tBu2P Pd G2 activates substrates by coordinating with them.
- It promotes bond formation through oxidative addition, transmetalation, and reductive elimination steps.
- The exact molecular targets and pathways depend on the specific reaction.
Comparison with Similar Compounds
- Neopentyl-tBu2P Pd G2 belongs to a class of palladium complexes used in cross-coupling reactions.
- Similar compounds include Neopentyl(tBu)2P Pd G4, which also serves as a powerful ligand for classic cross-coupling reactions .
Properties
Molecular Formula |
C25H39ClNPPd |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
chloropalladium(1+);ditert-butyl(2,2-dimethylpropyl)phosphane;2-phenylaniline |
InChI |
InChI=1S/C13H29P.C12H10N.ClH.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h10H2,1-9H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
PXLUPGKCEDDMQK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CP(C(C)(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
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